molecular formula C10H8N4O B14489807 3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one CAS No. 65846-19-7

3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one

Cat. No.: B14489807
CAS No.: 65846-19-7
M. Wt: 200.20 g/mol
InChI Key: VHHPTLXQJYXRMA-UHFFFAOYSA-N
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Description

3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by a triazole ring fused to a phthalazine ring, with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization with methylating agents . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazolophthalazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of the original compound .

Scientific Research Applications

3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-methyltriazolophthalazine
  • 9-Hydroxy-methyltriazolophthalazine
  • Triazolophthalazine

Uniqueness

3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

CAS No.

65846-19-7

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-9-ol

InChI

InChI=1S/C10H8N4O/c1-6-12-13-10-9-4-8(15)3-2-7(9)5-11-14(6)10/h2-5,15H,1H3

InChI Key

VHHPTLXQJYXRMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC3=C2C=C(C=C3)O

Origin of Product

United States

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